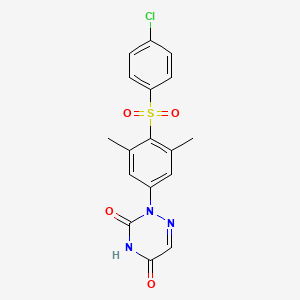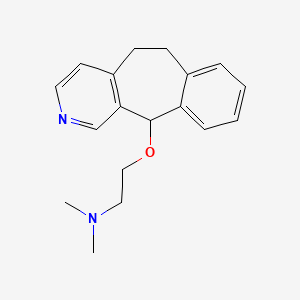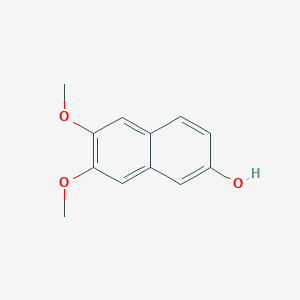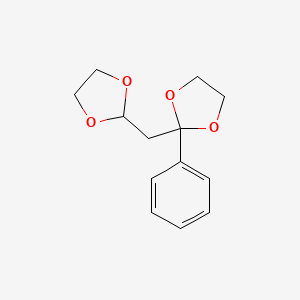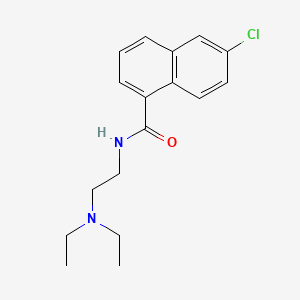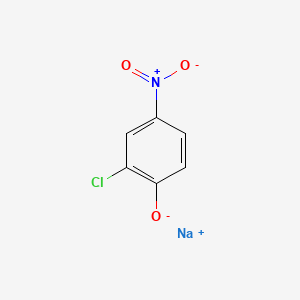
Phenol, 2-chloro-4-nitro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-chloro-4-nitro-, sodium salt is a chemical compound with the molecular formula C6H4ClNO3Na. It is derived from phenol, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the 2-position and a nitro group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-chloro-4-nitro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the sodium hydroxide acts as a nucleophile, replacing the hydrogen atom in the hydroxyl group with a sodium ion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between 2-chloro-4-nitrophenol and sodium hydroxide is carefully controlled. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-chloro-4-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom or nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are often used under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is 2-chloro-4-aminophenol.
Substitution: Depending on the nucleophile, different substituted phenols can be formed.
Aplicaciones Científicas De Investigación
Phenol, 2-chloro-4-nitro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-chloro-4-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and phenolic hydroxyl group also contribute to its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Phenol, 2-chloro-4-nitro-, sodium salt can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol: Similar structure but lacks the sodium ion.
4-chloro-2-nitrophenol: The positions of the chlorine and nitro groups are reversed.
2,4-dinitrophenol: Contains two nitro groups instead of one chlorine and one nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium ion, which influences its solubility and reactivity.
Propiedades
Número CAS |
38731-70-3 |
|---|---|
Fórmula molecular |
C6H3ClNNaO3 |
Peso molecular |
195.53 g/mol |
Nombre IUPAC |
sodium;2-chloro-4-nitrophenolate |
InChI |
InChI=1S/C6H4ClNO3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
JPGAEESFKQGCDO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[O-].[Na+] |
Números CAS relacionados |
619-08-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


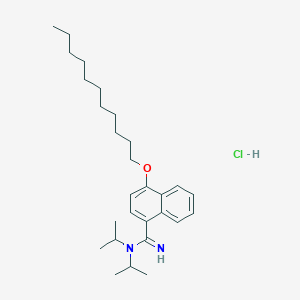
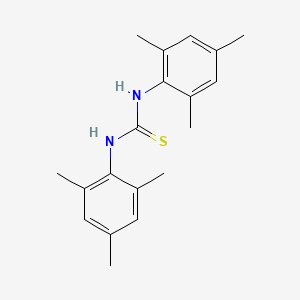
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
